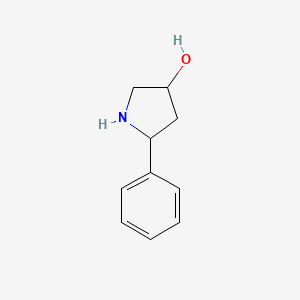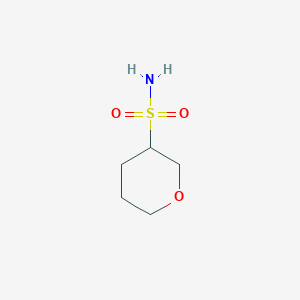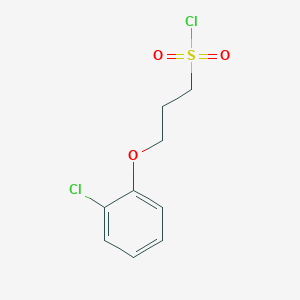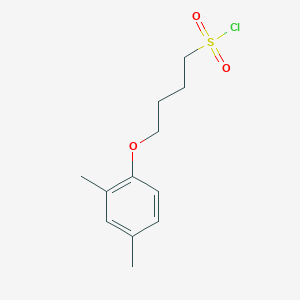![molecular formula C11H13ClN4 B1427029 2-クロロ-4-(ピペリジン-1-イル)-7H-ピロロ[2,3-d]ピリミジン CAS No. 1070165-92-2](/img/structure/B1427029.png)
2-クロロ-4-(ピペリジン-1-イル)-7H-ピロロ[2,3-d]ピリミジン
概要
説明
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core structure with a chlorine atom at the 2-position and a piperidine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学的研究の応用
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
作用機序
Target of Action
The primary targets of 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine are anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK is a transmembrane receptor tyrosine kinase originally discovered in anaplastic large cell lymphoma . ROS1 is another receptor tyrosine kinase involved in cell growth and survival .
Mode of Action
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine interacts with its targets (ALK and ROS1) by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cell growth and survival .
Biochemical Pathways
The compound affects the signaling pathways regulated by ALK and ROS1 . These pathways are involved in cell growth, survival, and differentiation . By inhibiting ALK and ROS1, the compound disrupts these pathways, potentially leading to the death of cancer cells .
Result of Action
The inhibition of ALK and ROS1 by 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can lead to the death of cancer cells . This is due to the disruption of the signaling pathways regulated by these kinases, which are crucial for cell growth and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Piperidine Substitution: The final step involves the substitution of the chlorine atom with a piperidine ring, which can be facilitated by nucleophilic substitution reactions using piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Piperidine, sodium hydride, and solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, biaryl compounds, and oxidized or reduced derivatives of the original compound.
類似化合物との比較
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar bicyclic structure and are known for their biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds have been studied for their potential as PARP-1 inhibitors and anti-cancer agents.
Uniqueness
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the chlorine atom at specific positions enhances its reactivity and potential as a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
2-chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c12-11-14-9-8(4-5-13-9)10(15-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVJXHVPLGUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)











